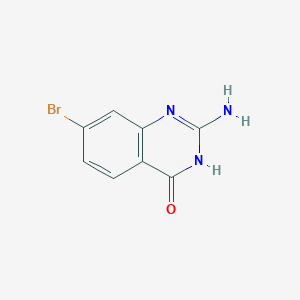
2-氨基-7-溴-3H-喹唑啉-4-酮
描述
2-Amino-7-bromo-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-7-bromo-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7-bromo-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌细胞活性
与2-氨基-7-溴-3H-喹唑啉-4-酮类似的化合物已被发现对某些癌细胞系表现出显著的细胞毒活性。 这表明它在癌症研究中具有潜在的用途,特别是在研究细胞毒性机制和开发新型抗癌药物方面 .
抗病毒特性
喹唑啉-4(3H)-酮的衍生物已显示出对烟草花叶病毒 (TMV) 等病毒的复制具有很强的抑制作用。 这表明2-氨基-7-溴-3H-喹唑啉-4-酮可以对其抗病毒特性进行探索,有可能导致针对病毒感染的新疗法 .
镇痛和抗炎应用
喹唑啉酮衍生物以其镇痛和抗炎特性而闻名。 对2-氨基-7-溴-3H-喹唑啉-4-酮的研究可以提供对新型止痛药和抗炎疗法的见解 .
利尿作用
一些喹唑啉酮作为利尿剂,有助于从体内去除多余的水分。 研究2-氨基-7-溴-3H-喹唑啉-4-酮在这方面的应用可能会导致新的利尿药物 .
镇静和抗惊厥作用
该化合物也可能因其潜在的镇静和抗惊厥作用而被研究,这可能有助于开发治疗癫痫和焦虑症等疾病的治疗方法 .
酶抑制
已发现特定的喹唑啉酮衍生物是α-葡萄糖苷酶等酶的抑制剂,这与糖尿病研究相关,因为它在碳水化合物消化中的作用。 在这种情况下研究2-氨基-7-溴-3H-喹唑啉-4-酮可能会导致糖尿病治疗的进步 .
作用机制
Target of Action
Quinazolinone derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antimalarial, anticancer, anti-inflammatory, and other activities .
Mode of Action
Quinazolinones are known to interact with various targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the diverse biological activities of quinazolinones, it can be inferred that multiple pathways might be affected . These could potentially include pathways related to cell proliferation, inflammation, and microbial growth, among others.
Result of Action
The molecular and cellular effects of 2-Amino-7-bromo-3H-quinazolin-4-one’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with quinazolinones, the effects could potentially include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of microbial growth (in the case of antimicrobial activity) .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-7-bromo-3H-quinazolin-4-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.
Metabolic Pathways
2-Amino-7-bromo-3H-quinazolin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can affect the compound’s bioavailability and activity, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-Amino-7-bromo-3H-quinazolin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy. For example, its distribution in tumor tissues can enhance its anticancer activity.
Subcellular Localization
The subcellular localization of 2-Amino-7-bromo-3H-quinazolin-4-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in inhibiting kinase activity.
属性
IUPAC Name |
2-amino-7-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJZZPBSKSEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680004 | |
| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-56-5 | |
| Record name | 2-Amino-7-bromo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


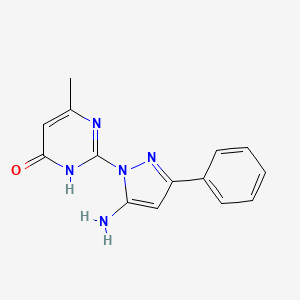
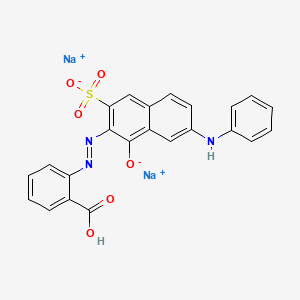
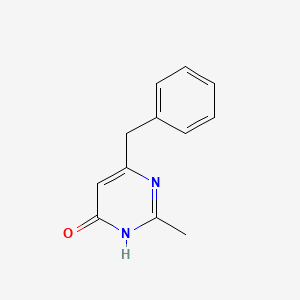
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)
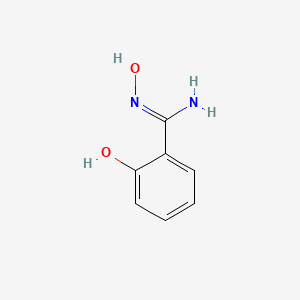

![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)
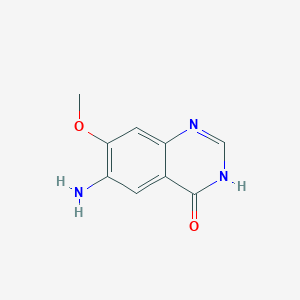
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B1384366.png)
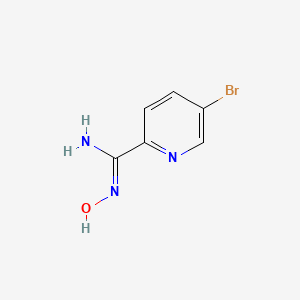
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
